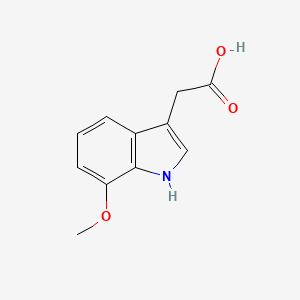

2-(7-methoxy-1H-indol-3-yl)acetic Acid

Description

BenchChem offers high-quality 2-(7-methoxy-1H-indol-3-yl)acetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-methoxy-1H-indol-3-yl)acetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(7-methoxy-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-9-4-2-3-8-7(5-10(13)14)6-12-11(8)9/h2-4,6,12H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAXDOPMLHZGKIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC=C2CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00471332 | |

| Record name | 2-(7-methoxy-1H-indol-3-yl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850008-37-6 | |

| Record name | 2-(7-methoxy-1H-indol-3-yl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00471332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(7-methoxy-1H-indol-3-yl)acetic Acid: Synthesis, Properties, and Biological Prospects

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(7-methoxy-1H-indol-3-yl)acetic acid, a methoxy-substituted indole derivative of significant interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific isomer, this document leverages established synthetic methodologies and comparative analysis of its structural isomers, 2-(5-methoxy-1H-indol-3-yl)acetic acid and 2-(6-methoxy-1H-indol-3-yl)acetic acid, to project its physicochemical properties, spectroscopic characteristics, and potential biological activities. This guide is intended to serve as a foundational resource for researchers seeking to synthesize, characterize, and explore the therapeutic potential of this compound.

Introduction: The Significance of Methoxy-Substituted Indole-3-Acetic Acids

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Indole-3-acetic acid (IAA) and its derivatives are a class of compounds that have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The introduction of a methoxy group onto the indole ring can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.

While the 5-methoxy and 6-methoxy isomers of indole-3-acetic acid have been the subject of considerable research, the 7-methoxy analogue remains largely unexplored. This guide aims to bridge this knowledge gap by providing a detailed theoretical and practical framework for the study of 2-(7-methoxy-1H-indol-3-yl)acetic acid.

Physicochemical and Structural Properties

| Property | Predicted Value for 2-(7-methoxy-1H-indol-3-yl)acetic acid | Reference Compound: 2-(5-methoxy-1H-indol-3-yl)acetic acid | Reference Compound: Indole-3-acetic acid |

| Molecular Formula | C₁₁H₁₁NO₃ | C₁₁H₁₁NO₃ | C₁₀H₉NO₂ |

| Molecular Weight | 205.21 g/mol | 205.21 g/mol [1] | 175.18 g/mol |

| CAS Number | Not assigned | 3471-31-6[1] | 87-51-4 |

| Appearance | Predicted to be a solid | Solid[1] | White to yellowish crystalline solid |

| Melting Point | Predicted to be in the range of 140-160 °C | 145-148 °C (decomposes)[2] | 165-169 °C |

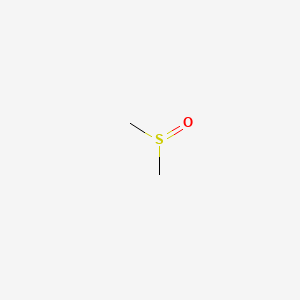

| Solubility | Predicted to be soluble in methanol, ethanol, DMSO, and DMF | Soluble in DMSO and DMF[3] | Soluble in ethanol, ether, and acetone |

| pKa | Predicted to be around 4.7 (for the carboxylic acid) | Not available | ~4.75 |

Synthesis of 2-(7-methoxy-1H-indol-3-yl)acetic Acid

The synthesis of 2-(7-methoxy-1H-indol-3-yl)acetic acid can be approached through several established methods for constructing the indole ring and introducing the acetic acid side chain. The Fischer indole synthesis is a robust and widely applicable method.

Proposed Synthetic Route: Fischer Indole Synthesis

The Fischer indole synthesis involves the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[4] For the synthesis of the target compound, 2-methoxyphenylhydrazine would be the key starting material.

Caption: Proposed Fischer Indole Synthesis workflow for 2-(7-methoxy-1H-indol-3-yl)acetic acid.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of the Hydrazone Intermediate

-

To a stirred solution of 2-methoxyphenylhydrazine (1.0 eq) in ethanol, add a catalytic amount of acetic acid.

-

To this mixture, add levulinic acid (1.05 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude hydrazone is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure hydrazone intermediate.

Step 2: Fischer Indolization to 2-(7-methoxy-1H-indol-3-yl)acetic Acid

-

The purified hydrazone intermediate (1.0 eq) is added to a solution of a strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol.

-

The reaction mixture is heated to 80-100 °C for 2-4 hours, with continuous monitoring by TLC.

-

After the reaction is complete, the mixture is cooled to room temperature and carefully poured into ice-water.

-

The precipitated solid is collected by filtration and washed with water until the filtrate is neutral.

-

The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to afford pure 2-(7-methoxy-1H-indol-3-yl)acetic acid.

Spectroscopic Characterization (Predicted)

The structural confirmation of the synthesized 2-(7-methoxy-1H-indol-3-yl)acetic acid would rely on a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indole ring, with their coupling patterns providing information about the substitution pattern. A singlet for the methoxy group protons would be observed around 3.8-4.0 ppm. The methylene protons of the acetic acid side chain would appear as a singlet around 3.7 ppm. The N-H proton of the indole ring would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum would display signals for all eleven carbon atoms. The carbonyl carbon of the carboxylic acid would be observed in the range of 170-180 ppm. The carbon atom of the methoxy group would appear around 55-60 ppm.

-

IR Spectroscopy: The infrared spectrum would show a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹). A sharp peak for the C=O stretch of the carboxylic acid would be present around 1700 cm⁻¹. The N-H stretch of the indole ring would be observed around 3400 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (205.21).

Potential Biological Activities and Signaling Pathways

The biological activity of 2-(7-methoxy-1H-indol-3-yl)acetic acid is yet to be determined. However, based on the known activities of its isomers and other methoxy-substituted indoles, several potential therapeutic applications can be hypothesized.

Structure-Activity Relationship Insights

The position of the methoxy group on the indole ring is known to have a profound impact on biological activity. For instance, in a series of indolyl-pyridinyl-propenone analogues, changing the methoxy group from the 5-position to the 6-position switched the biological activity from induction of a form of cell death called methuosis to disruption of microtubules.[5] This highlights the critical role of substituent placement in determining the mechanism of action.

The 7-methoxy substitution may confer unique pharmacological properties due to its proximity to the indole nitrogen, potentially influencing hydrogen bonding interactions and the overall conformation of the molecule. Methoxy groups are also known to enhance antioxidant activity in some heterocyclic compounds.[6]

Potential Therapeutic Targets and Signaling Pathways

Given the diverse activities of indole derivatives, 2-(7-methoxy-1H-indol-3-yl)acetic acid could potentially interact with a variety of biological targets.

-

Anticancer Activity: Many indole derivatives exhibit anticancer properties by targeting various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. The aryl hydrocarbon receptor (AhR) is one such target, and various methoxyindoles have been shown to act as agonists or antagonists of this receptor.[7]

Caption: Hypothetical activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway by 2-(7-methoxy-1H-indol-3-yl)acetic acid.

-

Anti-inflammatory Activity: Indole-3-acetic acid itself has demonstrated anti-inflammatory and antioxidant properties. The methoxy substituent could enhance these effects.

-

Neuroprotective Effects: Certain indole derivatives have shown promise in the treatment of neurodegenerative diseases.

Further experimental validation is crucial to ascertain the specific biological activities and mechanisms of action of 2-(7-methoxy-1H-indol-3-yl)acetic acid.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit largely predictive, overview of 2-(7-methoxy-1H-indol-3-yl)acetic acid. The proposed synthetic route, based on the well-established Fischer indole synthesis, offers a practical approach for its preparation. The extrapolated physicochemical properties and spectroscopic data provide a valuable reference for its characterization.

The potential biological activities of this compound, inferred from the structure-activity relationships of its isomers, warrant further investigation. Future research should focus on the successful synthesis and purification of 2-(7-methoxy-1H-indol-3-yl)acetic acid, followed by a thorough experimental determination of its physicochemical properties and a comprehensive evaluation of its biological activities in relevant in vitro and in vivo models. Such studies will be instrumental in unlocking the therapeutic potential of this novel indole derivative.

References

-

PubChem. 5-Methoxyindoleacetic acid. National Center for Biotechnology Information. [Link]

- MacDonough, M. T., et al. (2015). Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity. PLoS ONE, 10(4), e0123348.

- Dvořák, Z., et al. (2018). Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. Frontiers in Pharmacology, 9, 107.

- Hughes, D. L. (2011). The Fischer Indole Synthesis. Organic Reactions, 49, 1-342.

- Taber, D. F., & Stachel, S. J. (2011). The Fischer Indole Synthesis. Organic Syntheses, 88, 126.

- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). Molecules, 29(9), 2149.

Sources

- 1. 5-Methoxyindoleacetic acid | C11H11NO3 | CID 18986 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-Methoxy-3-indoleacetic acid 98 3471-31-6 [sigmaaldrich.com]

- 3. caymanchem.com [caymanchem.com]

- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

7-methoxy-indole-3-acetic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 7-Methoxy-Indole-3-Acetic Acid

Abstract

7-Methoxy-indole-3-acetic acid is a substituted indole derivative of significant interest in medicinal chemistry and drug development due to the prevalence of the indole nucleus in biologically active compounds. This technical guide provides a comprehensive overview of the synthetic pathways leading to 7-methoxy-indole-3-acetic acid. We will delve into the strategic considerations for constructing the target molecule, with a primary focus on the Fischer indole synthesis as the most robust and widely applicable method. The narrative emphasizes the rationale behind experimental choices, provides detailed, field-proven protocols, and is grounded in authoritative chemical literature. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug development.

Introduction and Strategic Overview

The indole ring system is a cornerstone of numerous natural products and pharmaceuticals, valued for its unique biological activities.[1] Modifications to the indole core, such as the introduction of a methoxy group at the 7-position and an acetic acid side chain at the 3-position, can significantly modulate its pharmacological properties. 7-Methoxy-indole-3-acetic acid serves as a valuable building block for more complex molecular architectures.

The synthesis of this target molecule presents a classic challenge in heterocyclic chemistry: the controlled construction of a substituted indole. Our strategy hinges on a retrosynthetic analysis that disconnects the molecule into readily available starting materials. The most logical and convergent approach involves the formation of the indole ring as the key strategic step.

Retrosynthetic Analysis

A primary retrosynthetic disconnection of the C2-C3 bond of the indole ring leads us back to a substituted phenylhydrazone, the key intermediate for the Fischer indole synthesis. This pathway is generally preferred due to its reliability and tolerance for a variety of substituents.

Caption: Retrosynthetic analysis of 7-methoxy-indole-3-acetic acid.

This analysis identifies 2-methoxyphenylhydrazine and a four-carbon carbonyl compound, such as levulinic acid or its ester, as the crucial starting materials for the core synthesis.

Primary Synthesis Pathway: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone reaction in organic chemistry that produces the indole heterocycle from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[2] This method is exceptionally versatile and remains a preferred route for synthesizing substituted indoles.[3]

The overall workflow for the synthesis of 7-methoxy-indole-3-acetic acid via this pathway is outlined below.

Caption: Overall workflow via the Fischer Indole Synthesis.

Step 1: Synthesis of 2-Methoxyphenylhydrazine

The hydrazine precursor is not commonly available commercially and must be synthesized, typically from the corresponding aniline.[1]

Protocol: Diazotization and Reduction

-

Diazotization: 2-Methoxyaniline is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice-salt bath. A solution of sodium nitrite in water is added dropwise, maintaining the temperature below 5 °C to form the 2-methoxyphenyldiazonium chloride solution. The reaction progress is monitored for the presence of nitrous acid using starch-iodide paper.

-

Reduction: The freshly prepared, cold diazonium salt solution is then added portion-wise to a pre-chilled solution of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. This effects the reduction of the diazonium salt to the corresponding hydrazine hydrochloride, which often precipitates from the solution.

-

Isolation: The precipitated 2-methoxyphenylhydrazine hydrochloride is collected by filtration, washed with a small amount of cold water, and then dried. The free hydrazine base can be liberated by treatment with a strong base (e.g., NaOH or NH₄OH) followed by extraction into an organic solvent, although the hydrochloride salt is often used directly in the subsequent Fischer synthesis.

Causality and Trustworthiness:

-

Low Temperature: The diazotization is performed at low temperatures because diazonium salts are unstable and can decompose, potentially violently, at higher temperatures.

-

Stannous Chloride: Tin(II) chloride is a classic and reliable reducing agent for converting diazonium salts to hydrazines. The acidic conditions prevent the premature precipitation of tin hydroxides.

Step 2: Fischer Indole Synthesis and Cyclization

This step involves two key transformations that are often performed sequentially in one pot: the formation of the hydrazone and the acid-catalyzed cyclization.[4]

Mechanism Overview:

-

Hydrazone Formation: 2-Methoxyphenylhydrazine reacts with the ketone (ethyl levulinate) under mildly acidic conditions to form the corresponding arylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[4][4]-Sigmatropic Rearrangement: This is the crucial bond-forming step. Under the influence of a Brønsted or Lewis acid catalyst, the protonated enamine undergoes a[4][4]-sigmatropic rearrangement (similar to a Claisen rearrangement) to form a di-imine intermediate.[2][4]

-

Aromatization and Cyclization: The di-imine rearomatizes, followed by a cyclization step where a nitrogen atom attacks an imine carbon.

-

Ammonia Elimination: Finally, a molecule of ammonia is eliminated, leading to the formation of the stable, aromatic indole ring.

Caption: Key mechanistic stages of the Fischer Indole Synthesis.

Protocol: Synthesis of Ethyl 7-methoxy-indole-3-acetate

-

Reaction Setup: 2-Methoxyphenylhydrazine (or its hydrochloride salt) and a slight molar excess of ethyl levulinate are combined in a suitable solvent. Ethanol or acetic acid are common choices.

-

Hydrazone Formation: The mixture is heated gently (e.g., 60-80 °C) for 1-2 hours to ensure complete formation of the hydrazone.

-

Cyclization: A strong acid catalyst is introduced. Polyphosphoric acid (PPA) is highly effective, as are sulfuric acid, zinc chloride, or p-toluenesulfonic acid.[2] The reaction mixture is then heated to a higher temperature (typically 80-120 °C) to drive the cyclization. The reaction is monitored by Thin Layer Chromatography (TLC) until the hydrazone intermediate is consumed.

-

Workup and Purification: Upon completion, the reaction mixture is cooled and carefully poured into ice-water. The product is then extracted with an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Hydrazine | 2-Methoxyphenylhydrazine | Provides the benzene ring and indole nitrogen with the C7-methoxy group. |

| Carbonyl | Ethyl levulinate | Provides the pyrrole ring carbons and the C3-acetic acid side chain (as an ester). |

| Catalyst | H₂SO₄, PPA, ZnCl₂ | Facilitates the key[4][4]-sigmatropic rearrangement and subsequent cyclization/dehydration steps.[2] |

| Temperature | 80-120 °C | Sufficient thermal energy is required to overcome the activation barrier for the sigmatropic rearrangement and ammonia elimination. |

Step 3: Saponification to the Final Product

The final step is a straightforward hydrolysis of the ethyl ester to the carboxylic acid.

Protocol: Hydrolysis of Ethyl 7-methoxy-indole-3-acetate

-

Reaction: The purified ethyl 7-methoxy-indole-3-acetate is dissolved in a mixture of ethanol and water. An excess of sodium hydroxide or potassium hydroxide is added.

-

Heating: The mixture is heated to reflux for 1-3 hours until TLC analysis shows complete consumption of the starting ester.

-

Isolation: The reaction mixture is cooled, and the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and washed with a nonpolar solvent (e.g., ether) to remove any non-acidic impurities.

-

Acidification: The aqueous layer is cooled in an ice bath and acidified with cold, dilute hydrochloric acid until the pH is approximately 2-3. The 7-methoxy-indole-3-acetic acid will precipitate as a solid.

-

Purification: The solid product is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum to yield the pure product.

Alternative Synthetic Strategies

While the Fischer synthesis is highly effective, other routes can be considered, particularly those involving the late-stage functionalization of a pre-formed 7-methoxyindole nucleus.

Synthesis via the Gramine Intermediate

This approach involves first synthesizing 7-methoxyindole and then introducing the C3 side chain.

-

Synthesis of 7-Methoxyindole: This can be achieved via several methods, including the Fischer synthesis using 2-methoxyphenylhydrazine and acetaldehyde, or other named reactions like the Hemetsberger synthesis.

-

Mannich Reaction (Gramine Synthesis): 7-Methoxyindole is reacted with formaldehyde and dimethylamine under acidic conditions (e.g., acetic acid) to produce 7-methoxygramine.

-

Side Chain Introduction: Gramine is an excellent electrophile precursor. It can be displaced by a nucleophile like the cyanide ion (from NaCN or KCN) to form 7-methoxy-indole-3-acetonitrile.

-

Hydrolysis: The resulting nitrile is then hydrolyzed under acidic or basic conditions to afford the final product, 7-methoxy-indole-3-acetic acid.

Caption: Synthesis pathway via the 7-methoxygramine intermediate.

This method is viable but can be longer and may involve the use of highly toxic cyanide reagents, making the Fischer indole approach often more desirable from a process safety and atom economy perspective.

Conclusion

The synthesis of 7-methoxy-indole-3-acetic acid is most reliably and efficiently achieved through the classic Fischer indole synthesis. This pathway offers a convergent and robust route, starting from 2-methoxyaniline and ethyl levulinate. The key to success lies in the controlled formation of the 2-methoxyphenylhydrazine precursor and the careful selection of an acid catalyst to drive the indole-forming cyclization. Alternative methods, such as those proceeding through a gramine intermediate, provide strategic flexibility but may introduce additional steps and more hazardous reagents. The protocols and strategies outlined in this guide are built upon established and validated chemical principles, providing a solid foundation for the successful synthesis of this important molecule in a research or drug development setting.

References

-

Wikipedia. Indole-3-acetic acid. [Link]

-

Singh, P., & Singh, P. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53534-53569. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

Organic Syntheses. 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Org. Synth. 1993, 71, 163. [Link]

- Google Patents. CN104311469A - Synthetic method of substituted indole-3-acetic acid.

-

Boruah, P., & Borah, J. C. (2018). Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc, 2018(5), 162-200. [Link]

- Google Patents. US2701250A - Process of producing indole-3-acetic acids.

- Hughes, D. L. (2010). The Japp–Klingemann Reaction. In Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons, Inc.

-

YouTube. Fischer Indole Synthesis. (2021). [Link]

- O'Connor, K. J., & Tsuchiya, Y. (2018). The Fischer Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.

Sources

An In-depth Technical Guide to the Mechanism of Action of 7-Methoxy-Indole-3-Acetic Acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Methoxy-indole-3-acetic acid (7-MeO-IAA) is a derivative of the primary plant auxin, indole-3-acetic acid (IAA). While the physiological roles of IAA are extensively documented, the precise mechanism of action for its methoxy-substituted analogues, such as 7-MeO-IAA, remains an area of active investigation. This technical guide synthesizes the current understanding of auxin signaling and extrapolates the likely mechanism of action for 7-MeO-IAA. We will delve into the core molecular interactions, propose a model for its activity based on structure-activity relationships, and provide detailed experimental protocols for researchers to validate and further explore its biological functions. This document is intended to serve as a foundational resource for scientists engaged in plant biology, agricultural biotechnology, and pharmacology.

Introduction: The Canonical Auxin Signaling Pathway

Indole-3-acetic acid (IAA) is a pivotal phytohormone that orchestrates a multitude of developmental processes in plants, including cell elongation, division, and differentiation.[1][2] The perception and transduction of the auxin signal are mediated by a sophisticated and elegantly regulated pathway. At its core, the auxin signaling module comprises three key protein families: the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins, the AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.[1][3]

In the absence of auxin, Aux/IAA proteins heterodimerize with ARFs, thereby repressing the transcription of auxin-responsive genes.[1] The arrival of auxin initiates a cascade of events. Auxin acts as a "molecular glue," promoting the interaction between TIR1/AFB proteins and the degron motif within domain II of the Aux/IAA repressors.[4][5] This binding event leads to the polyubiquitination of the Aux/IAA protein by the SCFTIR1/AFB E3 ubiquitin ligase complex and its subsequent degradation by the 26S proteasome.[6] The degradation of the Aux/IAA repressor liberates the ARF transcription factor, allowing it to regulate the expression of downstream target genes that drive auxin-mediated physiological responses.[1]

The specificity and diversity of auxin responses are achieved through the combinatorial interactions of the multiple members of the TIR1/AFB, Aux/IAA, and ARF gene families, each combination potentially forming a co-receptor complex with a unique auxin-binding affinity.[7]

Hypothesized Mechanism of Action of 7-Methoxy-Indole-3-Acetic Acid

Based on the established principles of auxin biology and structure-activity relationship studies of other substituted indole-3-acetic acid derivatives, we propose that 7-methoxy-indole-3-acetic acid functions as an auxin analogue, directly engaging with the canonical auxin signaling pathway. The central hypothesis is that the addition of a methoxy group at the 7-position of the indole ring modulates the binding affinity of the molecule for the TIR1/AFB-Aux/IAA co-receptor complex.

The presence of the methoxy group, an electron-donating substituent, can alter the electronic properties and lipophilicity of the indole ring.[8] These modifications can influence how 7-MeO-IAA docks into the auxin-binding pocket of the TIR1/AFB receptor. It is plausible that the 7-methoxy group could either enhance or diminish the binding affinity compared to the parent IAA molecule, or confer selectivity for specific TIR1/AFB-Aux/IAA co-receptor pairs.[9][10]

An increased binding affinity would likely lead to enhanced auxin activity, potentially at lower concentrations, resulting in more rapid degradation of Aux/IAA repressors and a stronger induction of auxin-responsive genes. Conversely, a decreased affinity could render 7-MeO-IAA a weaker auxin or even a competitive inhibitor of IAA signaling.

The following diagram illustrates the proposed interaction of 7-MeO-IAA within the auxin signaling pathway:

Experimental Protocols for Mechanistic Elucidation

To investigate and validate the hypothesized mechanism of action of 7-methoxy-indole-3-acetic acid, a series of well-established molecular and cellular assays can be employed. The following protocols provide a detailed, step-by-step methodology for key experiments.

In Vitro TIR1/AFB-Aux/IAA Co-Receptor Binding Assay

This assay directly measures the ability of 7-MeO-IAA to promote the interaction between a TIR1/AFB receptor and an Aux/IAA repressor. A pull-down assay using purified recombinant proteins is a robust method for this purpose.

Objective: To determine if 7-MeO-IAA can mediate the formation of the TIR1-Aux/IAA complex in vitro and to compare its efficacy to that of IAA.

Materials:

-

Recombinant His-tagged TIR1 protein

-

Recombinant GST-tagged Aux/IAA (e.g., IAA7) protein

-

7-Methoxy-indole-3-acetic acid

-

Indole-3-acetic acid (as a positive control)

-

Ni-NTA agarose beads

-

Glutathione agarose beads

-

Binding buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 0.5% NP-40, 1 mM DTT)

-

Wash buffer (Binding buffer with 20 mM imidazole)

-

Elution buffer (Binding buffer with 250 mM imidazole)

-

SDS-PAGE gels and Western blotting reagents

-

Anti-GST antibody

-

Anti-His antibody

Procedure:

-

Protein Expression and Purification: Express and purify His-TIR1 and GST-IAA7 from E. coli using standard protocols.

-

Binding Reaction Setup:

-

In separate microcentrifuge tubes, combine 1 µg of His-TIR1 and 1 µg of GST-IAA7 in 500 µL of binding buffer.

-

Add 7-MeO-IAA or IAA at a range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM). Include a no-auxin control.

-

Incubate the reactions for 1-2 hours at 4°C with gentle rotation.

-

-

Pull-Down:

-

Add 20 µL of pre-equilibrated Ni-NTA agarose beads to each reaction tube.

-

Incubate for an additional 1 hour at 4°C with gentle rotation to capture the His-TIR1 and any interacting proteins.

-

-

Washing:

-

Pellet the beads by centrifugation (e.g., 500 x g for 1 minute).

-

Carefully remove the supernatant.

-

Wash the beads three times with 1 mL of wash buffer.

-

-

Elution and Analysis:

-

Elute the bound proteins by adding 50 µL of elution buffer and incubating for 10 minutes at room temperature.

-

Collect the eluate after centrifugation.

-

Analyze the eluates by SDS-PAGE and Western blotting using anti-GST and anti-His antibodies.

-

Expected Results: An increasing amount of GST-IAA7 should be detected in the eluates with increasing concentrations of 7-MeO-IAA, similar to the IAA control, if it effectively promotes the interaction. The relative band intensities can be quantified to compare the efficacy of the two compounds.

Auxin-Responsive Gene Expression Analysis

This assay determines the effect of 7-MeO-IAA on the transcription of auxin-responsive genes in plant seedlings. The expression of early auxin-responsive genes, such as members of the GH3 and SAUR families, can be quantified using quantitative real-time PCR (qRT-PCR).

Objective: To assess the in vivo auxin activity of 7-MeO-IAA by measuring its ability to induce the expression of auxin-responsive genes.

Materials:

-

Arabidopsis thaliana seedlings (e.g., Col-0 wild-type)

-

Liquid ½ MS medium

-

7-Methoxy-indole-3-acetic acid

-

Indole-3-acetic acid

-

DMSO (as a solvent control)

-

RNA extraction kit

-

cDNA synthesis kit

-

qRT-PCR master mix

-

Primers for auxin-responsive genes (e.g., GH3.3, SAUR19) and a reference gene (e.g., ACTIN2)

Procedure:

-

Seedling Growth: Grow Arabidopsis seedlings in liquid ½ MS medium for 5-7 days under controlled conditions (e.g., 16h light/8h dark photoperiod at 22°C).

-

Auxin Treatment:

-

Prepare stock solutions of 7-MeO-IAA and IAA in DMSO.

-

Add the compounds to the liquid medium to final concentrations (e.g., 1 µM). Include a DMSO-only control.

-

Incubate the seedlings for a short period (e.g., 1-3 hours) to capture the primary transcriptional response.

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest the seedlings, blot dry, and immediately freeze in liquid nitrogen.

-

Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Synthesize cDNA from an equal amount of RNA for each sample.

-

-

qRT-PCR:

-

Perform qRT-PCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.

-

Run the reactions in a real-time PCR system.

-

-

Data Analysis:

-

Calculate the relative gene expression using the ΔΔCt method, normalizing to the reference gene and the DMSO control.

-

Expected Results: Treatment with 7-MeO-IAA should lead to an upregulation of auxin-responsive genes. The magnitude of this induction can be compared to that caused by IAA to determine its relative potency as an auxin.

The following workflow diagram illustrates the experimental design for the gene expression analysis:

Data Presentation and Interpretation

To facilitate a clear comparison between the activities of 7-methoxy-indole-3-acetic acid and indole-3-acetic acid, quantitative data from the proposed experiments should be summarized in tables.

Table 1: Comparative in vitro binding of 7-MeO-IAA and IAA to the TIR1-IAA7 Co-receptor Complex

| Compound | Concentration (µM) | Relative GST-IAA7 Pulled Down (Normalized to IAA at 10 µM) |

| 7-MeO-IAA | 0.1 | Experimental Value |

| 1 | Experimental Value | |

| 10 | Experimental Value | |

| 100 | Experimental Value | |

| IAA | 0.1 | Experimental Value |

| 1 | Experimental Value | |

| 10 | 1.00 | |

| 100 | Experimental Value | |

| Control | 0 | Experimental Value |

Table 2: Relative Expression of Auxin-Responsive Genes in Response to 7-MeO-IAA and IAA

| Treatment (1 µM) | Gene | Fold Change (vs. DMSO Control) |

| 7-MeO-IAA | GH3.3 | Experimental Value |

| SAUR19 | Experimental Value | |

| IAA | GH3.3 | Experimental Value |

| SAUR19 | Experimental Value |

Concluding Remarks and Future Directions

This technical guide provides a comprehensive framework for understanding and investigating the mechanism of action of 7-methoxy-indole-3-acetic acid. By leveraging the well-established model of auxin signaling, we have proposed a plausible mechanism centered on the modulation of the TIR1/AFB-Aux/IAA co-receptor interaction. The detailed experimental protocols provided herein offer a clear path for researchers to test this hypothesis and to quantify the auxin activity of this compound.

Future research should aim to expand upon these foundational studies. Investigating the binding of 7-MeO-IAA to a wider range of TIR1/AFB and Aux/IAA combinations will be crucial for determining its receptor selectivity. Furthermore, studies on the cellular uptake, transport, and metabolism of 7-MeO-IAA will provide a more complete picture of its physiological effects in plants.[11] The potential for methoxy-substituted indoles to exhibit activities beyond plant growth regulation, such as anti-inflammatory or anticancer properties, also warrants further exploration in relevant biological systems.[8]

References

- A Comparative Guide to the Structure-Activity Relationship of Methoxy-Substituted Indole-3-Acetic Acid Esters. Benchchem. [URL: https://www.benchchem.com/product/b5678/technical-guide/a-comparative-guide-to-the-structure-activity-relationship-of-methoxy-substituted-indole-3-acetic-acid-esters]

- Calderon-Villalobos, L. I. A., Lee, S., de Oliveira, C., Ivetac, A., Brandt, W., Armitage, L., Sheard, L. B., Tan, X., Parry, G., Mao, H., Zheng, N., Napier, R., Kepinski, S., & Estelle, M. (2012). A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, 8(5), 477–485. [URL: https://www.

- Yu, H., Li, L., He, J., Wang, Y., & Li, C. (2013). Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity. Plant Physiology, 162(1), 295–303. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3641215/]

- Walsh, T. A., Neal, R., Merlo, A. O., Honma, M., Hicks, G. R., Wolff, K., Matsumura, W., & Davies, J. P. (2006). Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis. Plant Physiology, 142(2), 542–552. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1586054/]

- Quareshy, M., Prusinska, J., Kieffer, M., et al. (2018). The tetrazole analogue of the auxin indole-3-acetic acid binds preferentially to TIR1 and not AFB5. ACS Chemical Biology, 13(9), 2585–2594. [URL: https://eprints.whiterose.ac.uk/135235/]

- Ley, S. V., & Leach, A. G. (2017). A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. Beilstein Journal of Organic Chemistry, 13, 251–259. [URL: https://www.beilstein-journals.org/bjoc/articles/13/25]

- Li, Y., Wang, C., Liu, J., Wang, J., Fan, Z., & Zhou, Z. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science, 13, 942502. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9313886/]

- Stefek, M., & Krizanová, L. (2011). Substituted derivatives of indole acetic acid as aldose reductase inhibitors with antioxidant activity: structure-activity relationship. General Physiology and Biophysics, 30(4), 342–349. [URL: https://pubmed.ncbi.nlm.nih.gov/22131315/]

- Overvoorde, P., Fukaki, H., & Beeckman, T. (2010). Functional Genomic Analysis of the AUXIN/INDOLE-3-ACETIC ACID Gene Family Members in Arabidopsis thaliana. The Plant Cell, 22(9), 2886–2900. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2947155/]

- Song, Y., You, J., & Wang, S. (2015). Ectopic Overexpression of an AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) Gene OsIAA4 in Rice Induces Morphological Changes and Reduces Responsiveness to Auxin. International Journal of Molecular Sciences, 16(12), 28839–28851. [URL: https://www.mdpi.com/1422-0067/16/12/26136]

- Overvoorde, P. J., Okushima, Y., Alonso, J. M., Chan, A., Chang, C., Ecker, J. R., Hughes, B., Liu, A., Onodera, C., Quach, H., Smith, A., Yu, G., & Theologis, A. (2005). Functional genomic analysis of the AUXIN/INDOLE-3-ACETIC ACID gene family members in Arabidopsis thaliana. The Plant Cell, 17(12), 3282–3300. [URL: https://pubmed.ncbi.nlm.nih.gov/16284307/]

- Labeeuw, L., Krumhansl, J., & Case, R. J. (2016). Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells. Frontiers in Microbiology, 7, 1349. [URL: https://www.frontiersin.org/articles/10.3389/fmicb.2016.01349/full]

- Kutschab, M., & Zenk, M. H. (2007). Auxin activity and molecular structure of 2-alkylindole-3-acetic acids. Plant Growth Regulation, 52(1), 51-60. [URL: https://www.researchgate.net/publication/226840608_Auxin_activity_and_molecular_structure_of_2-alkylindole-3-acetic_acids]

- Scherer, G. F. E., & Schöller, M. (2017). Indole-3-Acetic Acid Is Synthesized by the Endophyte Cyanodermella asteris via a Tryptophan-Dependent and -Independent Way and Mediates the Interaction with a Non-Host Plant. International Journal of Molecular Sciences, 18(11), 2378. [URL: https://www.mdpi.com/1422-0067/18/11/2378]

- Dimethyltryptamine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Dimethyltryptamine]

- Pfaller, K., He, Y., & Heinisch, J. J. (2021). Indole-3-acetic acid is a physiological inhibitor of TORC1 in yeast. PLOS Genetics, 17(3), e1009414. [URL: https://journals.plos.org/plosgenetics/article?id=10.1371/journal.pgen.1009414]

- Sandham, D. A., Adcock, C., Bala, K., Barker, L., Brown, Z., Dubois, G., Budd, D., Cox, B., Fairhurst, R. A., Furegati, M., Leblanc, C., Manini, J., Profit, R., Reilly, J., Stringer, R., Schmidt, A., Turner, K. L., Watson, S. J., Willis, J., Williams, G., & Wilson, C. (2009). 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 19(16), 4794–4798. [URL: https://pubmed.ncbi.nlm.nih.gov/19592244/]

- Pěnčík, A., Simonovik, B., Peters, K., Retzer, K., Rolčík, J., Blakeslee, J. J., Zažímalová, E., & Strnad, M. (2018). Cytosolic- and membrane-localized oxidized indole-3-acetic acid formation regulates developmental auxin transients. The New Phytologist, 219(2), 655–668. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6033036/]

- The Methoxy Advantage: A Comparative Analysis of 2-(6-methoxy-1H-indol-3-yl)acetic Acid and Non-Methoxy Indole Compounds. Benchchem. [URL: https://www.benchchem.com/product/b1981/technical-guide/the-methoxy-advantage-a-comparative-analysis-of-2-6-methoxy-1h-indol-3-yl-acetic-acid-and-non-methoxy-indole-compounds]

- Veen, H. (1974). Transport and Metabolism of Indole-3-Acetic Acid in Coleus Petiole Segments of Increasing Age. Plant Physiology, 54(4), 629–633. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC366657/]

Sources

- 1. Functional Genomic Analysis of the AUXIN/INDOLE-3-ACETIC ACID Gene Family Members in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Indole-3-Acetic Acid Is Produced by Emiliania huxleyi Coccolith-Bearing Cells and Triggers a Physiological Response in Bald Cells [frontiersin.org]

- 3. Functional genomic analysis of the AUXIN/INDOLE-3-ACETIC ACID gene family members in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mutations in the TIR1 Auxin Receptor That Increase Affinity for Auxin/Indole-3-Acetic Acid Proteins Result in Auxin Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytosolic- and membrane-localized oxidized indole-3-acetic acid formation regulates developmental auxin transients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ectopic Overexpression of an AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) Gene OsIAA4 in Rice Induces Morphological Changes and Reduces Responsiveness to Auxin [mdpi.com]

- 7. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Mutations in an Auxin Receptor Homolog AFB5 and in SGT1b Confer Resistance to Synthetic Picolinate Auxins and Not to 2,4-Dichlorophenoxyacetic Acid or Indole-3-Acetic Acid in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Transport and Metabolism of Indole-3-Acetic Acid in Coleus Petiole Segments of Increasing Age - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Roles of Methoxy-Indole Acetic Acids: A Technical Guide for Researchers

Foreword

The indole nucleus is a privileged scaffold in medicinal chemistry and chemical biology, forming the core of numerous natural and synthetic molecules with profound physiological effects. Among these, the methoxy-substituted derivatives of indole-3-acetic acid (MIAA) have emerged as a class of compounds with diverse and potent biological activities. This technical guide provides an in-depth exploration of the synthesis, metabolism, and multifaceted biological roles of methoxy-indole acetic acids, with a particular focus on the 5- and 6-methoxy isomers. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge, offers field-proven insights into experimental design, and provides detailed protocols to facilitate further investigation into this promising class of molecules.

Introduction: The Significance of Methoxy-Indole Acetic Acids

Indole-3-acetic acid (IAA) is best known as the primary auxin in plants, a class of phytohormones that regulate virtually all aspects of plant growth and development.[1] However, the biological relevance of IAA and its derivatives extends far beyond the plant kingdom. These molecules are also synthesized by a wide range of microorganisms and are found in animals, where they participate in a variety of physiological and pathological processes.[2]

The addition of a methoxy group to the indole ring of IAA gives rise to methoxy-indole acetic acids (MIAAs), a modification that can significantly alter the molecule's physicochemical properties and biological activity. This guide will delve into the known and putative roles of MIAAs, exploring their mechanisms of action and providing the technical foundation for their study.

Biosynthesis and Metabolism: A Tale of Two Kingdoms

The biosynthesis of MIAAs is not as extensively characterized as that of IAA. However, it is largely understood to follow similar enzymatic pathways, primarily originating from the amino acid tryptophan.

In Plants and Microorganisms

In plants and many bacteria, the primary route for IAA biosynthesis from tryptophan involves a two-step pathway.[3] Tryptophan is first converted to indole-3-pyruvate (IPA) by the TAA family of aminotransferases. Subsequently, the YUCCA (YUC) family of flavin monooxygenases catalyzes the conversion of IPA to IAA.[3] It is hypothesized that methoxylated tryptophan derivatives can serve as precursors for the biosynthesis of corresponding MIAAs through analogous enzymatic reactions.

Diagram: Putative Biosynthetic Pathway of Methoxy-Indole Acetic Acids

Caption: A simplified diagram illustrating the putative two-step biosynthetic pathway of methoxy-indole acetic acids from methoxylated tryptophan precursors in plants and microorganisms.

In Animals

In animals, MIAAs are primarily considered metabolites. For instance, 5-methoxyindole-3-acetic acid (5-MIAA) is a metabolite of melatonin.[4] The synthesis of 5-MIAA has been identified in the rat pineal gland, retina, and harderian gland.[5]

The Diverse Biological Roles of Methoxy-Indole Acetic Acids

The presence of a methoxy group significantly influences the biological activity of the indoleacetic acid scaffold, leading to a range of effects across different biological systems.

Anticancer Activity

Several studies have highlighted the potential of MIAAs as anticancer agents. The methoxy group appears to enhance the cytotoxic effects of the indoleacetic acid backbone.[6]

-

6-Methoxyindole-3-acetic acid (6-MIAA): Comparative analyses have shown that 6-MIAA exhibits potent anti-inflammatory, antiviral, and anticancer properties, in some cases surpassing its non-methoxy counterparts.[6] While the precise mechanisms are still under investigation, potential pathways include the modulation of cell proliferation, apoptosis, and angiogenesis.[3] Some indole derivatives have been shown to exert their anticancer effects through DNA intercalation.[3]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a standardized method for assessing the cytotoxic effects of MIAAs on cancer cell lines.

1. Cell Culture:

- Culture the desired cancer cell line (e.g., HT-29 for colon cancer) in the appropriate complete medium (e.g., McCoy's 5A with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Seeding:

- Trypsinize and count the cells.

- Seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.

- Incubate for 24 hours to allow for cell attachment.

3. Treatment:

- Prepare a stock solution of the MIAA (e.g., 6-MIAA) in a suitable solvent (e.g., DMSO).

- Prepare serial dilutions of the MIAA in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

- Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the MIAA. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a negative control (untreated cells).

4. Incubation:

- Incubate the plates for 24, 48, or 72 hours.

5. MTT Assay:

- Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

- Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

- Shake the plate for 10 minutes to ensure complete dissolution.

6. Absorbance Measurement:

- Measure the absorbance at 570 nm using a microplate reader.

7. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the untreated control.

- Plot the percentage of viability against the MIAA concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Diagram: General Workflow for In Vitro Cytotoxicity Testing

Caption: A stepwise workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Anti-inflammatory Activity

MIAAs have demonstrated significant anti-inflammatory properties, likely through the modulation of key inflammatory signaling pathways.

-

NF-κB Pathway Inhibition: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[7] Some indole derivatives have been shown to inhibit the activation of NF-κB.[8] This inhibition can lead to a reduction in the expression of pro-inflammatory cytokines and enzymes.

Diagram: Methoxy-Indole Acetic Acids and the NF-κB Signaling Pathway

Caption: A simplified representation of the NF-κB signaling pathway and the putative inhibitory action of methoxy-indole acetic acids on the IKK complex.

Neuromodulatory and Neuroprotective Effects

The indole structure is a key component of many neurotransmitters, and it is therefore not surprising that MIAAs exhibit neuromodulatory and neuroprotective properties.

-

Serotonin Pathway Modulation: 5-MIAA is being explored for its effects on serotonin pathways, suggesting its potential in the development of therapies for mood disorders like depression and anxiety.[6]

-

Neuroprotection: Indole-based compounds have shown neuroprotective effects against oxidative stress and amyloid-beta toxicity, which are implicated in neurodegenerative diseases like Alzheimer's.[3][9] The antioxidant properties of MIAAs may contribute to these protective effects.

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol outlines a method to assess the neuroprotective effects of MIAAs against oxidative stress-induced cell death in a neuronal cell line.

1. Cell Culture:

- Culture a neuronal cell line (e.g., SH-SY5Y) in a suitable medium (e.g., DMEM/F12 with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

- For differentiation, treat the cells with retinoic acid (e.g., 10 µM) for 5-7 days.

2. Pre-treatment:

- Seed the differentiated cells in a 96-well plate.

- Pre-treat the cells with various concentrations of the MIAA for 24 hours.

3. Induction of Oxidative Stress:

- Induce oxidative stress by adding an agent such as hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA) to the wells for a specified duration (e.g., 24 hours). Include a control group without the stressor.

4. Cell Viability Assessment:

- Assess cell viability using the MTT assay as described in the cytotoxicity protocol above or by using a lactate dehydrogenase (LDH) assay to measure membrane integrity.

5. Data Analysis:

- Calculate the percentage of neuroprotection conferred by the MIAA by comparing the viability of MIAA-treated, stressed cells to that of untreated, stressed cells.

Plant Growth Regulation

As derivatives of IAA, MIAAs also function as plant growth regulators, influencing processes such as root development and overall plant health.[6][10] The methoxy substitution can alter the potency and specificity of their auxin-like activity.

Analytical Methodologies

The accurate quantification of MIAAs in biological matrices is crucial for understanding their pharmacokinetics and pharmacodynamics. High-performance liquid chromatography (HPLC) is a widely used and reliable method for this purpose.

Experimental Protocol: Quantification of 5-MIAA in Human Plasma by HPLC

This protocol provides a general framework for the extraction and quantification of 5-MIAA from plasma samples.

1. Sample Preparation (Protein Precipitation):

- To 100 µL of plasma, add 200 µL of ice-cold acetonitrile to precipitate proteins.

- Vortex the mixture for 1 minute.

- Centrifuge at 10,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC Analysis:

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

- Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.5).

- Flow Rate: 1.0 mL/min.

- Detection: Fluorescence detector with excitation at 280 nm and emission at 360 nm.

- Injection Volume: 20 µL.

3. Quantification:

- Prepare a standard curve of 5-MIAA in the mobile phase at known concentrations.

- Quantify the amount of 5-MIAA in the plasma samples by comparing the peak area to the standard curve.

Synthesis of Methoxy-Indole Acetic Acid Isomers

The ability to synthesize different MIAA isomers is essential for structure-activity relationship studies. The Fischer indole synthesis is a classic and versatile method for this purpose.[11]

Diagram: General Scheme for the Fischer Indole Synthesis of MIAAs

Caption: A simplified representation of the Fischer indole synthesis to produce a methoxy-indole acetic acid ester, followed by hydrolysis to the final acid.

Future Directions and Conclusion

Methoxy-indole acetic acids represent a fascinating and promising class of bioactive molecules with a wide range of potential therapeutic applications. Their roles in cancer, inflammation, and neurodegenerative diseases warrant further investigation. Future research should focus on:

-

Comparative studies: A comprehensive comparison of the biological activities of all four positional isomers (4-, 5-, 6-, and 7-MIAA) is needed to elucidate structure-activity relationships.

-

Mechanism of action: Detailed studies are required to unravel the specific molecular targets and downstream signaling pathways of different MIAA isomers. The role of the aryl hydrocarbon receptor (AhR) as a potential mediator of their effects is a particularly intriguing area for exploration.[1][12]

-

In vivo studies: The promising in vitro findings need to be validated in relevant animal models to assess the in vivo efficacy and safety of MIAAs.

This technical guide has provided a comprehensive overview of the current understanding of methoxy-indole acetic acids, from their synthesis and metabolism to their diverse biological roles. The detailed protocols and conceptual frameworks presented herein are intended to serve as a valuable resource for researchers and to stimulate further exploration into the therapeutic potential of these remarkable compounds.

References

-

Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases. PubMed Central. Available from: [Link]

-

Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. PMC - NIH. Available from: [Link]

-

Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. PMC. Available from: [Link]

-

Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates. PubMed. Available from: [Link]

-

Liquid-chromatographic determination of indole-3-acetic acid and 5-hydroxyindole-3-acetic acid in human plasma. SciSpace. Available from: [Link]

-

Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells. PMC - PubMed Central. Available from: [Link]

-

1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Organic Syntheses Procedure. Available from: [Link]

-

Methylindoles and methoxyindoles are agonists and antagonists of human aryl hydrocarbon receptor AhR. ResearchGate. Available from: [Link]

-

An In Vitro Evaluation of the Potential Neuroprotective Effects of Intranasal Lipid Nanoparticles Containing Astaxanthin Obtained from Different Sources: Comparative Studies. MDPI. Available from: [Link]

-

Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis. PMC - PubMed Central. Available from: [Link]

-

Analytical Protocol for determination of Indole 3 acetic acid (IAA) production by Plant Growth Promoting Bacteria (PGPB). ResearchGate. Available from: [Link]

-

Basic protocol to assess preclinical anticancer activity. It can be.... ResearchGate. Available from: [Link]

-

Liquid-chromatographic determination of indole-3-acetic acid and 5-hydroxyindole-3-acetic acid in human plasma. PubMed. Available from: [Link]

- Process of producing indole-3-acetic acids. Google Patents.

-

Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. NIH. Available from: [Link]

-

Ligand binding and activation of the Ah receptor. eScholarship.org. Available from: [Link]

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC. Available from: [Link]

-

HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize. ResearchGate. Available from: [Link]

-

Bioassays for anticancer activities. University of Wollongong Research Online. Available from: [Link]

-

To investigate the effect of IAA growth regulator on plant growth:. YouTube. Available from: [Link]

-

Comparative study of aryl hydrocarbon receptor ligand activities of six chemicals in vitro and in vivo. PubMed. Available from: [Link]

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org. Available from: [Link]

-

Thymol reduces acetic acid-induced inflammatory response through inhibition of NF-kB signaling pathway in rat colon tissue. PubMed. Available from: [Link]

-

Syntheses of New Multisubstituted 1-Acyloxyindole Compounds. PMC - NIH. Available from: [Link]

-

In Vivo Efficacy Evaluation | In Vivo Study | In Vivo Models. ProBio CDMO. Available from: [Link]

-

A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. PMC - NIH. Available from: [Link]

-

The Nuclear Factor NF-κB Pathway in Inflammation. PMC - NIH. Available from: [Link]

-

Validated preclinical xenograft models for in vivo efficacy testing of INDs. Altogen Labs. Available from: [Link]

-

PLANT GROWTH REGULATORS. PhytoTech Labs. Available from: [Link]

-

Quantitative Determination of Drugs of Abuse in Human Plasma and Serum by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup. Agilent. Available from: [Link]

-

Caffeic Acid Inhibits NFkappaB Activation of Osteoclastogenesis Signaling Pathway. Indonesian Journal of Cancer Chemistry and Prevention. Available from: [Link]

Sources

- 1. Growth Regulators – Plant Tissue Culture Protocol [sigmaaldrich.com]

- 2. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. selleckchem.com [selleckchem.com]

- 9. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting the Aryl Hydrocarbon Receptor: The Potential of Indole Compounds in the Treatment of Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Syntheses of New Multisubstituted 1-Acyloxyindole Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(7-methoxy-1H-indol-3-yl)acetic acid: Synthesis, Characterization, and Potential Biological Significance

This technical guide provides a comprehensive overview of 2-(7-methoxy-1H-indol-3-yl)acetic acid, a methoxy-substituted derivative of the ubiquitous signaling molecule, indole-3-acetic acid (IAA). While direct research on this specific isomer is limited, this document extrapolates from the extensive knowledge of related indole compounds to offer a robust resource for researchers, scientists, and drug development professionals. We will delve into plausible synthetic routes, expected analytical characteristics, and potential biological activities, grounding our discussion in established chemical principles and data from closely related analogs.

Introduction: The Intrigue of Methoxy-Substituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry and chemical biology, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. Indole-3-acetic acid (IAA) is the most prominent naturally occurring auxin, a class of plant hormones that governs nearly every aspect of plant growth and development. The introduction of a methoxy group onto the indole ring can significantly modulate a compound's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability. These modifications, in turn, can profoundly influence its biological activity, offering opportunities for the development of novel therapeutic agents and research tools.

The position of the methoxy substituent on the indole ring is critical in determining the molecule's biological effects. For instance, studies on isomeric methoxy-substituted indolyl-pyridinyl-propenones have demonstrated that shifting the methoxy group from the 5- to the 6-position can switch the mode of cell death from methuosis to microtubule disruption in glioblastoma cells.[1] This highlights the nuanced structure-activity relationships within this class of compounds and underscores the importance of exploring the biological potential of less-studied isomers such as 2-(7-methoxy-1H-indol-3-yl)acetic acid.

Synthesis of 2-(7-methoxy-1H-indol-3-yl)acetic acid

The synthesis of 2-(7-methoxy-1H-indol-3-yl)acetic acid can be logically approached through a two-stage process: the formation of the 7-methoxyindole core, followed by the introduction of the acetic acid side chain at the C3 position.

Stage 1: Synthesis of 7-Methoxyindole

Several classical indole syntheses can be adapted for the preparation of 7-methoxyindole. The choice of method often depends on the availability of starting materials and desired scale.

A. Fischer Indole Synthesis: This is a widely used and versatile method for indole synthesis.[2][3][4] The general mechanism involves the reaction of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[2][3]

Experimental Protocol: Fischer Indole Synthesis of 7-Methoxyindole (Proposed)

-

Formation of the Hydrazone:

-

To a solution of 2-methoxyphenylhydrazine (1.0 eq) in ethanol, add pyruvic acid (1.1 eq).

-

Stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by filtration or evaporation of the solvent.

-

-

Cyclization:

-

The crude hydrazone is then subjected to cyclization under acidic conditions. A variety of acid catalysts can be employed, including polyphosphoric acid (PPA), sulfuric acid, or Lewis acids like zinc chloride.[2][3]

-

Heat the hydrazone in the chosen acid catalyst (e.g., PPA at 80-100 °C) for 1-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and pour it onto ice water.

-

Neutralize the solution with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Caption: Proposed workflow for the Fischer indole synthesis of 7-methoxyindole.

Stage 2: Alkylation of 7-Methoxyindole at the C3 Position

The C3 position of the indole ring is highly nucleophilic and readily undergoes electrophilic substitution.

A. Reaction with Glyoxylic Acid: A common method for the synthesis of indole-3-acetic acids involves the reaction of the corresponding indole with glyoxylic acid.

Experimental Protocol: Synthesis of 2-(7-methoxy-1H-indol-3-yl)acetic acid (Proposed)

-

Reaction Setup:

-

In a round-bottom flask, dissolve 7-methoxyindole (1.0 eq) in a suitable solvent such as a mixture of water and a water-miscible organic solvent (e.g., dioxane or THF).

-

Add a solution of glyoxylic acid monohydrate (1.2 eq) in water.

-

Add a base, such as potassium hydroxide or sodium hydroxide (2.5-3.0 eq), to the mixture.

-

-

Reaction Conditions:

-

Heat the reaction mixture to reflux (typically 100-110 °C) for several hours.

-

Monitor the progress of the reaction by TLC.

-

-

Workup and Purification:

-

After the reaction is complete, cool the mixture to room temperature and dilute with water.

-

Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.

-

Collect the precipitate by filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-(7-methoxy-1H-indol-3-yl)acetic acid.

-

Caption: Proposed workflow for the synthesis of 2-(7-methoxy-1H-indol-3-yl)acetic acid.

Physicochemical Properties and Analytical Characterization

| Property | Predicted/Comparative Value | Source/Basis |

| Molecular Formula | C₁₁H₁₁NO₃ | - |

| Molecular Weight | 205.21 g/mol | - |

| Appearance | Likely a solid at room temperature | Based on 5-methoxy-indole-3-acetic acid[5] |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and ethanol | Based on 5-methoxy-indole-3-acetic acid[6] |

Spectroscopic Data (Predicted)

The following are predicted spectroscopic data for 2-(7-methoxy-1H-indol-3-yl)acetic acid, based on the known data for 5-methoxy-indole-3-acetic acid.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Indole NH: A broad singlet expected around 10.5-11.5 ppm.

-

Aromatic Protons: Signals for the protons on the benzene and pyrrole rings, with chemical shifts influenced by the electron-donating methoxy group.

-

Methylene Protons (-CH₂-): A singlet expected around 3.6 ppm.

-

Methoxy Protons (-OCH₃): A singlet expected around 3.8 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet, the chemical shift of which is concentration and solvent dependent, likely above 12 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (-C=O): Expected around 173-175 ppm.

-

Aromatic and Heterocyclic Carbons: Signals in the range of 100-140 ppm.

-

Methylene Carbon (-CH₂-): Expected around 31-33 ppm.

-

Methoxy Carbon (-OCH₃): Expected around 55-56 ppm.

Mass Spectrometry (MS):

-

Molecular Ion Peak (M⁺): Expected at m/z = 205.0739 (for C₁₁H₁₁NO₃).

-

Fragmentation Pattern: Characteristic fragmentation of the indole ring and loss of the carboxylic acid group would be expected.

Infrared (IR) Spectroscopy:

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

N-H Stretch (Indole): A sharp to medium band around 3300-3400 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

-

C-O Stretch (Methoxy): Bands in the region of 1000-1300 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Characteristic bands in the fingerprint region.

Potential Biological Activities and Research Applications

The biological activities of 2-(7-methoxy-1H-indol-3-yl)acetic acid have not been extensively studied. However, based on the known activities of its parent compound, IAA, and other methoxy-substituted indoles, several areas of potential biological significance can be proposed.

Plant Growth Regulation

As a derivative of IAA, 2-(7-methoxy-1H-indol-3-yl)acetic acid is expected to exhibit auxin-like activity, potentially influencing root development, cell elongation, and overall plant growth.[7] The presence and position of the methoxy group may alter its binding affinity to auxin receptors and its metabolic stability within the plant, potentially leading to altered potency or duration of action compared to IAA.

Anticancer Potential

The indole nucleus is a key pharmacophore in a number of anticancer drugs. Methoxy-substituted indoles, in particular, have shown promising cytotoxic and anti-proliferative activities.[8] For example, some indole derivatives act as tubulin polymerization inhibitors, leading to mitotic arrest.[9] Research on indolyl-pyridinyl-propenones has shown that the position of the methoxy group on the indole ring can dramatically alter the mechanism of cell death.[1] Therefore, 2-(7-methoxy-1H-indol-3-yl)acetic acid warrants investigation for its potential anticancer properties.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture:

-

Culture a relevant cancer cell line (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of 2-(7-methoxy-1H-indol-3-yl)acetic acid in DMSO.

-

Prepare serial dilutions of the compound in culture media.

-

Replace the media in the 96-well plates with the media containing different concentrations of the test compound. Include a vehicle control (DMSO) and an untreated control.

-

-

Incubation:

-

Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability compared to the untreated control.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

-

Caption: Putative signaling pathways for 2-(7-methoxy-1H-indol-3-yl)acetic acid.

Conclusion and Future Directions

2-(7-methoxy-1H-indol-3-yl)acetic acid represents an under-explored yet potentially valuable molecule for both agricultural and medicinal applications. This guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and biological evaluation. The proposed synthetic routes are based on well-established and robust chemical transformations, offering a clear path for its preparation in a laboratory setting. The predicted analytical data, derived from closely related analogs, will be instrumental in confirming the identity and purity of the synthesized compound.

Future research should focus on the actual synthesis and characterization of 2-(7-methoxy-1H-indol-3-yl)acetic acid to validate the predictions made in this guide. Furthermore, a thorough investigation of its biological activities, including its auxin-like effects in various plant species and its cytotoxic potential against a panel of cancer cell lines, is warranted. Such studies will be crucial in elucidating the specific structure-activity relationships of the 7-methoxy substitution and in unlocking the full potential of this intriguing indole derivative.

References

-

J&K Scientific LLC. 5-Methoxyindole-3-acetic acid. [Link]

-

Tummala, R., et al. (2016). Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity. European Journal of Medicinal Chemistry, 124, 504-517. [Link]

-

Sengul, I. F., et al. (2020). Synthesis, reactivity and biological properties of methoxy-activated indoles. Organic & Biomolecular Chemistry, 18(3), 352-385. [Link]

-

Ribeiro, C., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Pharmaceuticals, 17(7), 882. [Link]

- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.

- Hughes, D. L. (2011). The Fischer Indole Synthesis. Organic Reactions, 42, 335-652.

-

PubChem. (n.d.). 5-Methoxyindoleacetic acid. [Link]

-

Li, T. R., et al. (2016). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). Bioorganic & Medicinal Chemistry Letters, 26(15), 3583-3587. [Link]

-

Folkes, L. K., & Wardman, P. (2001). Oxidative activation of indole-3-acetic acids to cytotoxic species--a potential new role for plant auxins in cancer therapy. Biochemical Pharmacology, 61(2), 129-136. [Link]

-

Folkes, L. K., Candeias, L. P., & Wardman, P. (1995). Oxidative activation of indole-3-acetic acids to cytotoxic species. International Journal of Radiation OncologyBiologyPhysics, 33(2), 335-342. [Link]

-

Zaha, D. C., et al. (2023). the anti-proliferative effects of indole-3-acetic acid in neuroblastoma cells. International Journal of Molecular Sciences, 24(17), 13197. [Link]

-

Chen, Q., et al. (2021). Melatonin and Indole-3-Acetic Acid Synergistically Regulate Plant Growth and Stress Resistance. International Journal of Molecular Sciences, 22(21), 11579. [Link]

-

Duca, D., & Glick, B. R. (2020). Indole-3-acetic acid biosynthesis and its regulation in plant-associated bacteria. Applied Soil Ecology, 156, 103686. [Link]

- Fischer, E. (1883). Ueber die Verbindungen des Phenylhydrazins. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.

-

chemeurope.com. (n.d.). Fischer indole synthesis. [Link]

-

Maji, M. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53355-53376. [Link]

Sources

- 1. Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indole-3-acetic acid biosynthesis and its regulation in plant-associated bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]